1-Chloro-3-(4-chlorophenoxy)propan-2-yl 4-chlorobenzoate
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Overview
Description
1-Chloro-3-(4-chlorophenoxy)propan-2-yl 4-chlorobenzoate is an organic compound that features a chlorinated phenoxy group and a chlorobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-(4-chlorophenoxy)propan-2-yl 4-chlorobenzoate typically involves the reaction of 1-chloro-3-(4-chlorophenoxy)propan-2-ol with 4-chlorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process. The reaction conditions often include a solvent like dichloromethane and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of automated systems and precise control of temperature, pressure, and reactant concentrations can lead to higher efficiency and consistency in the production process.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3-(4-chlorophenoxy)propan-2-yl 4-chlorobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 1-chloro-3-(4-chlorophenoxy)propan-2-ol and 4-chlorobenzoic acid.
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiourea in solvents like ethanol or water.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Products include substituted phenoxypropanols or benzoates.
Hydrolysis: Products are 1-chloro-3-(4-chlorophenoxy)propan-2-ol and 4-chlorobenzoic acid.
Oxidation: Products include carboxylic acids or ketones derived from the original compound.
Scientific Research Applications
1-Chloro-3-(4-chlorophenoxy)propan-2-yl 4-chlorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex
Properties
CAS No. |
90335-35-6 |
---|---|
Molecular Formula |
C16H13Cl3O3 |
Molecular Weight |
359.6 g/mol |
IUPAC Name |
[1-chloro-3-(4-chlorophenoxy)propan-2-yl] 4-chlorobenzoate |
InChI |
InChI=1S/C16H13Cl3O3/c17-9-15(10-21-14-7-5-13(19)6-8-14)22-16(20)11-1-3-12(18)4-2-11/h1-8,15H,9-10H2 |
InChI Key |
XBFQKINOVCDIHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC(COC2=CC=C(C=C2)Cl)CCl)Cl |
Origin of Product |
United States |
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